molecular formula C8H14ClN B2861282 3-cyclobutylidenecyclobutan-1-amine hydrochloride CAS No. 2377033-11-7

3-cyclobutylidenecyclobutan-1-amine hydrochloride

Cat. No.: B2861282
CAS No.: 2377033-11-7
M. Wt: 159.66
InChI Key: UYVIHJIPPYUMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutylidenecyclobutan-1-amine hydrochloride is a bicyclic amine hydrochloride characterized by a fused cyclobutane ring system. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 159.66 g/mol . The compound’s structure features a cyclobutylidene moiety (a fused bicyclic system), which imparts unique steric and electronic properties compared to monocyclic analogs.

Properties

IUPAC Name

3-cyclobutylidenecyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVIHJIPPYUMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CC(C2)N)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutylidenecyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutylidene ring followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutylamine derivatives .

Scientific Research Applications

3-cyclobutylidenecyclobutan-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclobutylidenecyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane-Derived Amine Hydrochlorides

Below is a systematic comparison of 3-cyclobutylidenecyclobutan-1-amine hydrochloride with structurally related cyclobutane-containing amine hydrochlorides, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Use
3-Cyclobutylidenecyclobutan-1-amine HCl C₁₁H₁₆ClN 159.66 Bicyclic fused cyclobutane rings Drug scaffolds, rigid linkers
3-Methylcyclobutanamine HCl C₅H₁₂ClN 121.61 Monocyclic with methyl substituent Agrochemical intermediates
3,3-Dimethylcyclobutanamine HCl C₆H₁₄ClN 135.64 Monocyclic with two methyl groups Synthetic building blocks
1-(3-Chlorophenyl)cyclobutan-1-amine HCl C₁₀H₁₃Cl₂N 218.12 Aromatic (chlorophenyl) substituent Medicinal chemistry research
3-Amino-3-methylcyclobutanone HCl C₅H₁₀ClNO 135.59 Cyclobutanone core with amine/ketone Organic synthesis intermediates
3-Cyclohexylcyclobutan-1-amine HCl C₁₀H₂₀ClN 189.72 Bulky cyclohexyl substituent Material science applications

Key Findings:

Structural Complexity and Rigidity: The bicyclic system in 3-cyclobutylidenecyclobutan-1-amine HCl provides enhanced rigidity compared to monocyclic analogs like 3-methylcyclobutanamine HCl or 3,3-dimethylcyclobutanamine HCl. This rigidity is advantageous in drug design for enforcing specific conformations in target molecules .

Substituent Effects :

  • 1-(3-Chlorophenyl)cyclobutan-1-amine HCl incorporates an aromatic chlorophenyl group, enabling π-π interactions in receptor binding. This makes it relevant in CNS drug research (e.g., dopamine receptor modulation) .
  • 3-Cyclohexylcyclobutan-1-amine HCl ’s bulky cyclohexyl group enhances hydrophobicity, favoring applications in lipid-soluble polymers or coatings .

Synthetic Utility: Monocyclic derivatives like 3-methylcyclobutanamine HCl and 3,3-dimethylcyclobutanamine HCl are simpler to synthesize via cyclization or alkylation, making them cost-effective building blocks . The bicyclic target compound likely requires more specialized synthesis (e.g., ring-closing metathesis), as suggested by its inclusion in Enamine Ltd’s building block catalog .

Stability and Storage: Most cyclobutane-derived hydrochlorides (e.g., 3,3-dimethylcyclobutanamine HCl) are stored at 2–8°C to prevent degradation, as noted for structurally similar compounds . The target compound’s fused ring system may improve thermal stability compared to monocyclic analogs.

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